

Spectroscopic Profile of 1-Ethylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Ethylcyclohexanol	
Cat. No.:	B155962	Get Quote

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethylcyclohexanol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document details the experimental protocols for data acquisition and presents the information in a structured and accessible format to support research and development activities.

Introduction

1-Ethylcyclohexanol (CAS No: 1940-18-7, Molecular Formula: C₈H₁₆O) is a tertiary alcohol with a molecular weight of 128.21 g/mol .[1] Its structural elucidation and characterization are fundamental in various chemical and pharmaceutical applications. This guide provides a centralized resource for its spectroscopic signature, crucial for its identification, purity assessment, and study of its chemical behavior.

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for **1- Ethylcyclohexanol**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.



The ¹H NMR spectrum of **1-Ethylcyclohexanol** displays characteristic signals for the ethyl and cyclohexyl protons. The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent and concentration.[2]

Signal Assignment	Estimated Chemical Shift (δ, ppm)	Multiplicity	Integration
Ethyl (-CH₃)	0.9 - 1.0	Triplet (t)	ЗН
Cyclohexyl (-CH2-)	1.2 - 1.7	Multiplet (m)	10H
Ethyl (-CH ₂ -)	1.5 - 1.6	Quartet (q)	2H
Hydroxyl (-OH)	Variable (e.g., ~1.5)	Singlet (s, broad)	1H

Table 1: Estimated ¹H NMR Spectral Data for **1-Ethylcyclohexanol**.[2]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment	Approximate Chemical Shift (δ , ppm)
C1 (Quaternary, C-OH)	72
Ethyl (-CH ₂)	34
Cyclohexyl (C2, C6)	37
Cyclohexyl (C3, C5)	22
Cyclohexyl (C4)	26
Ethyl (-CH₃)	8

Table 2: Approximate ¹³C NMR Chemical Shifts for **1-Ethylcyclohexanol**. Note: These are estimated values based on typical chemical shifts for similar structures and require experimental verification.

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Ethylcyclohexanol** is characterized by a strong, broad absorption band corresponding to the O-H stretch of the alcohol functional group.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3400 (broad)	O-H stretch	Alcohol
2930	C-H stretch	Alkane
2860	C-H stretch	Alkane
1450	C-H bend	Alkane
1150	C-O stretch	Tertiary Alcohol

Table 3: Characteristic IR Absorption Bands for 1-Ethylcyclohexanol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-Ethylcyclohexanol**, the molecular ion peak (M⁺) is expected at m/z 128. The fragmentation pattern is characteristic of tertiary alcohols, often involving the loss of the ethyl group or water.

m/z	Relative Intensity	Proposed Fragment
128	Low	[M]+ (Molecular Ion)
110	Moderate	[M - H ₂ O] ⁺
99	High	[M - C ₂ H ₅]+
81	High	[C ₆ H ₉] ⁺
85	High	[C5H9O] ⁺

Table 4: Key Mass Spectrometry Fragments for 1-Ethylcyclohexanol.[3]

Experimental Protocols



The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- Sample Purity: Ensure the **1-Ethylcyclohexanol** sample is of high purity. If necessary, purify the liquid by distillation.[4][5]
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[6][7] For a neat spectrum of the liquid alcohol, no solvent is required.[4][5]
- Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of solvent is typical. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7] If running a neat sample, use approximately 0.5 mL of the liquid.[4]
- Sample Transfer: Using a clean Pasteur pipette, transfer the solution or neat liquid into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[6][8]
- Filtration: To remove any particulate matter that can affect spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.[8]
- Capping and Labeling: Cap the NMR tube and label it clearly.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
- ¹H NMR Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise.



- ¹³C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.
 - Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. For ¹H NMR, integrate the signals and determine the coupling constants. Reference the spectrum to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary internal checks.
- Salt Plates: Use clean and dry salt plates (e.g., NaCl or KBr). Handle them by the edges to avoid transferring moisture and oils from your fingers.
- Sample Application: Place one to two drops of neat 1-Ethylcyclohexanol onto the center of one salt plate.[9]
- Sandwich Formation: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[9]
- Holder Placement: Secure the "sandwich" in the sample holder of the spectrometer.
- Background Spectrum: Run a background spectrum with the empty salt plates (or just air) in the beam path. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
- Sample Spectrum: Place the sample holder with the prepared salt plates into the spectrometer's sample compartment.



- Scanning Parameters:
 - Spectral Range: Typically 4000-400 cm⁻¹.[10]
 - Resolution: 4 cm⁻¹ is generally sufficient.
 - Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Purity: Ensure the **1-Ethylcyclohexanol** sample is sufficiently pure.
- Direct Infusion/Injection: For a liquid sample, it can be introduced directly into the ion source via a syringe pump or through a heated inlet system if it is volatile. Alternatively, it can be introduced via a gas chromatograph (GC-MS).[11]
- Ionization Method: Electron Ionization (EI) is a common method for volatile, thermally stable compounds like 1-Ethylcyclohexanol.[12]
- Instrumentation: Utilize a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
- El Source Parameters:
 - Electron Energy: Typically set to 70 eV to induce fragmentation and generate a reproducible mass spectrum.
 - Source Temperature: Set to an appropriate temperature (e.g., 150-250 °C) to ensure the sample is in the gas phase.
- Mass Analyzer Parameters:
 - Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).



- Scan Speed: Adjust for adequate signal acquisition across the desired mass range.
- Data Acquisition: Acquire the mass spectrum, which will be a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a generalized workflow for data acquisition.

Molecular Structure

1-Ethylcyclohexanol (C8H16O)

Spectroscopic Techniques

IR

MS

Information Obtained

Carbon-Hydrogen Framework Connectivity

Functional Groups (e.g., -OH)

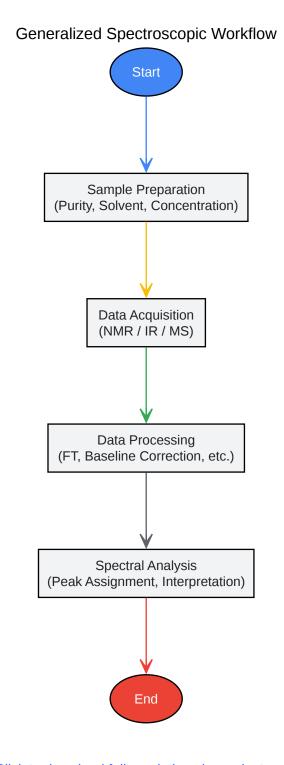
Molecular Weight Fragmentation Pattern

Spectroscopic Analysis of 1-Ethylcyclohexanol

Click to download full resolution via product page

Caption: Relationship between **1-Ethylcyclohexanol** and spectroscopic techniques.





Click to download full resolution via product page

Caption: Generalized workflow for obtaining spectroscopic data.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cyclohexanol, 1-ethyl- [webbook.nist.gov]
- 2. 1-Ethylcyclohexanol | 1940-18-7 | Benchchem [benchchem.com]
- 3. 1-Ethylcyclohexanol | C8H16O | CID 16021 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT Magritek [magritek.com]
- 6. ou.edu [ou.edu]
- 7. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. scribd.com [scribd.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Electron ionization Wikipedia [en.wikipedia.org]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Ethylcyclohexanol: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b155962#spectroscopic-data-of-1-ethylcyclohexanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com